

Application Notes and Protocols for Cathepsin G Immunohistochemistry in Paraffin-Embedded Tissues

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Compound of Interest

Compound Name: *Cathepsin G*

Cat. No.: *B13658871*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of **Cathepsin G** in formalin-fixed, paraffin-embedded (FFPE) tissues. **Cathepsin G**, a serine protease found predominantly in the azurophilic granules of neutrophils, plays a significant role in inflammation, immune responses, and various pathologies.[1][2] Accurate detection of its localization and expression in tissues is crucial for understanding its biological function and its potential as a therapeutic target.

Data Presentation

The following table summarizes typical experimental parameters for **Cathepsin G** IHC, compiled from manufacturer datasheets and scientific literature. It is important to note that optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.

Parameter	Recommendation/Example	Source
Primary Antibody	Rabbit or Goat Polyclonal/Monoclonal anti-Cathepsin G	Manufacturer Datasheets
Antibody Dilution	1:10 - 1:5000	[3] [4]
Incubation Time (Primary)	1 hour at Room Temperature or Overnight at 4°C	[3] [5]
Antigen Retrieval	Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0)	Manufacturer Datasheets
Detection System	HRP-conjugated secondary antibody with DAB chromogen	[4]
Positive Control Tissue	Human Spleen, Tonsil, Inflamed Tissues, Myeloid Leukemia	[1] [4]
IHC Scoring Method	Semi-quantitative analysis based on staining intensity (0-3) and percentage of positive cells. [6]	[6]

Experimental Protocols

This protocol outlines the key steps for performing immunohistochemistry for **Cathepsin G** on FFPE tissue sections.

Materials

- FFPE tissue sections (4-5 µm) on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)

- Deionized or distilled water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, 10 mM Tris, pH 9.0)
- Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
- Hydrogen Peroxide (3%) for blocking endogenous peroxidase
- Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in wash buffer)
- Primary antibody against **Cathepsin G**
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB (3,3'-Diaminobenzidine) chromogen substrate kit
- Hematoxylin counterstain
- Mounting medium

Procedure

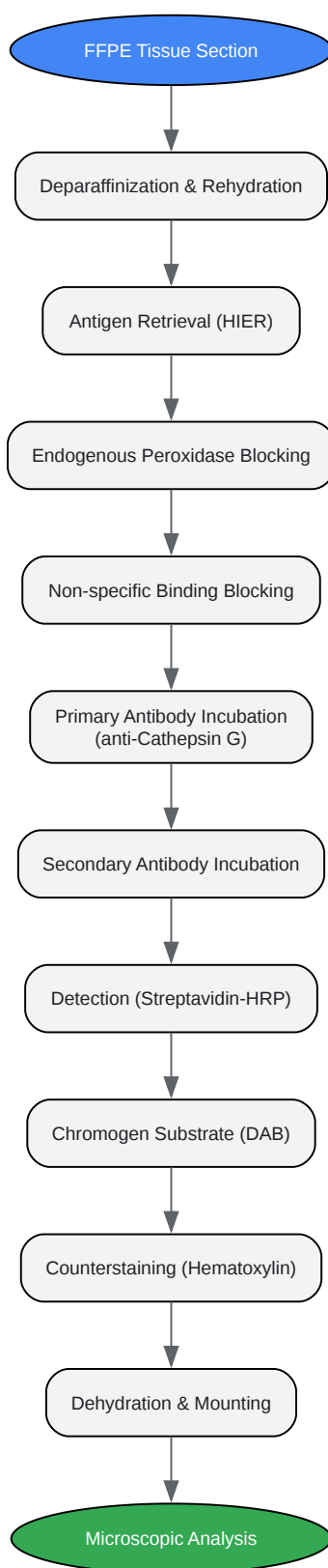
- Deparaffinization and Rehydration:
 1. Immerse slides in xylene (or substitute) two times for 5 minutes each.
 2. Immerse slides in 100% ethanol two times for 3 minutes each.
 3. Immerse slides in 95% ethanol for 3 minutes.
 4. Immerse slides in 70% ethanol for 3 minutes.
 5. Rinse slides in deionized water for 5 minutes.
- Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

1. Preheat antigen retrieval buffer to 95-100°C in a water bath, steamer, or pressure cooker.
 2. Immerse slides in the preheated buffer and incubate for 20-30 minutes.
 3. Allow slides to cool in the buffer at room temperature for 20 minutes.
 4. Rinse slides with deionized water and then with wash buffer.
- Blocking Endogenous Peroxidase:
 1. Incubate slides in 3% hydrogen peroxide in methanol or water for 10-15 minutes at room temperature.
 2. Rinse slides with wash buffer two times for 5 minutes each.
 - Blocking Non-Specific Binding:
 1. Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
 - Primary Antibody Incubation:
 1. Dilute the primary anti-**Cathepsin G** antibody to its optimal concentration in blocking buffer.
 2. Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
 - Secondary Antibody and Detection:
 1. Rinse slides with wash buffer three times for 5 minutes each.
 2. Incubate slides with the biotinylated secondary antibody (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature.
 3. Rinse slides with wash buffer three times for 5 minutes each.
 4. Incubate slides with the Streptavidin-HRP conjugate for 30 minutes at room temperature.

5. Rinse slides with wash buffer three times for 5 minutes each.
- Chromogenic Detection:
 1. Prepare the DAB substrate solution according to the manufacturer's instructions.
 2. Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
 3. Rinse slides with deionized water to stop the reaction.
 - Counterstaining, Dehydration, and Mounting:
 1. Counterstain with hematoxylin for 30-60 seconds.
 2. "Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
 3. Dehydrate the slides through graded ethanols (70%, 95%, 100%) and clear in xylene (or substitute).
 4. Mount a coverslip using a permanent mounting medium.

Visualizations

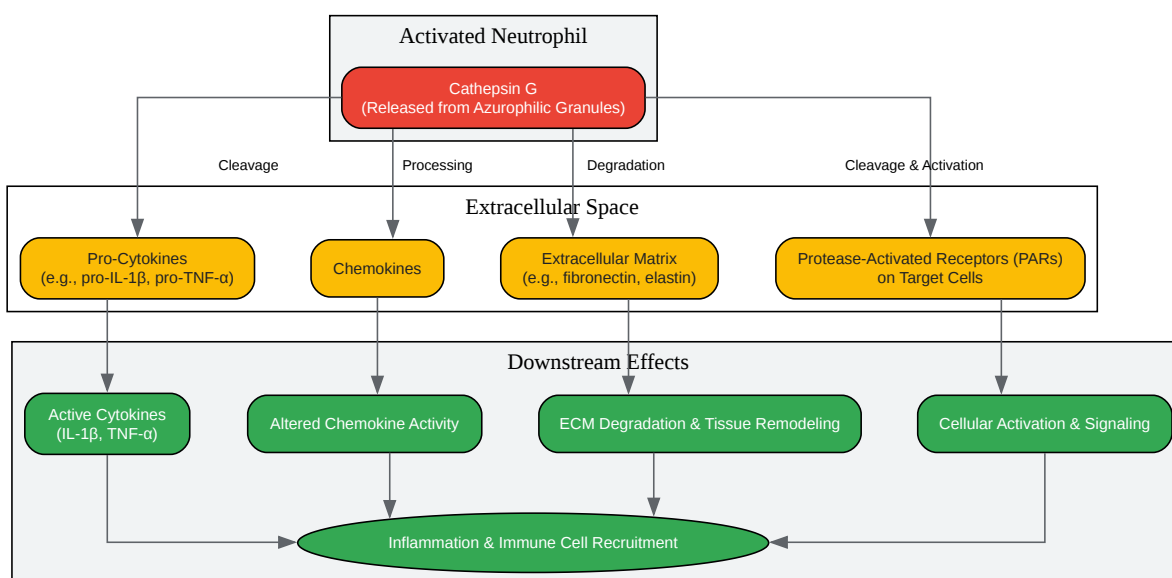
Experimental Workflow



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Caption: Immunohistochemistry workflow for **Cathepsin G** detection.

Cathepsin G Signaling Pathways in Inflammation



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Caption: **Cathepsin G's** role in inflammatory signaling pathways.

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